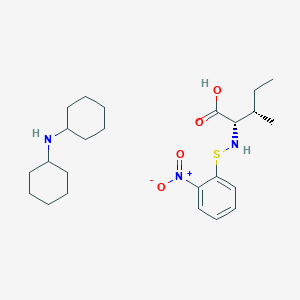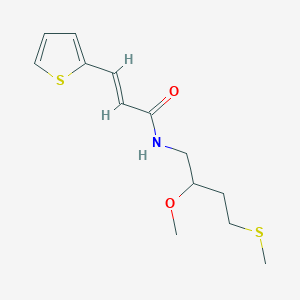![molecular formula C21H16ClN3O4S2 B2594760 3-(4-クロロフェネチルカルバモイル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-8-カルボン酸メチル CAS No. 1110970-62-1](/img/no-structure.png)
3-(4-クロロフェネチルカルバモイル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-8-カルボン酸メチル
カタログ番号:
B2594760
CAS番号:
1110970-62-1
分子量:
473.95
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties .
Synthesis Analysis
Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone derivatives have drawn more and more attention in the synthesis and bioactivities research .Molecular Structure Analysis
The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Chemical Reactions Analysis
Quinazolinone derivatives are reactive, as shown by the ease of their condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary widely depending on the specific compound and its substituents .科学的研究の応用
- 化合物4-(4-(ビス(エチルチオ)メチル)ベンジル)キナゾリン: この化合物は、CMV(キュウリモザイクウイルス)およびジャガイモYウイルスに対して治療効果を示しました。 EC50値は、市販のニンナンマイシンよりも優れていました .
抗がん活性
抗ウイルス特性
側鎖のリチウム化
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 2-amino-4-chlorobenzophenone with thiourea, followed by cyclization with ethyl chloroacetate and subsequent reaction with methyl chloroformate and 4-chlorophenethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound.", "Starting Materials": [ "2-amino-4-chlorobenzophenone", "thiourea", "ethyl chloroacetate", "methyl chloroformate", "4-chlorophenethylamine", "sodium hydroxide" ], "Reaction": [ "Condensation of 2-amino-4-chlorobenzophenone with thiourea in the presence of ethanol to form 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide", "Cyclization of 2-amino-4-chloro-phenyl)-1,3-thiazole-5-carboxamide with ethyl chloroacetate in the presence of potassium carbonate to form ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate", "Reaction of ethyl 2-(2-(2-amino-4-chlorophenyl)-1,3-thiazol-4-yl)acetate with methyl chloroformate and 4-chlorophenethylamine in the presence of triethylamine to form methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate", "Treatment of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate with sodium hydroxide to obtain the final compound" ] } | |
CAS番号 |
1110970-62-1 |
分子式 |
C21H16ClN3O4S2 |
分子量 |
473.95 |
IUPAC名 |
methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid
Cat. No.: B2594678
CAS No.: 102811-39-2
4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6...
Cat. No.: B2594679
CAS No.: 1775527-82-6
N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen...
Cat. No.: B2594680
CAS No.: 1105245-81-5
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammoni...
Cat. No.: B2594684
CAS No.: 10382-52-2; 7675-49-2


![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)
![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)
![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)
![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)
![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)



